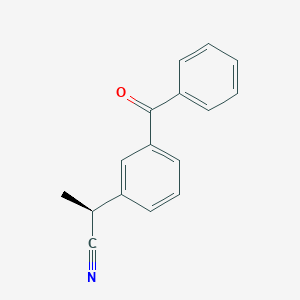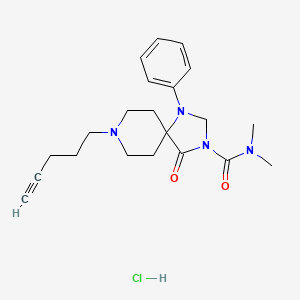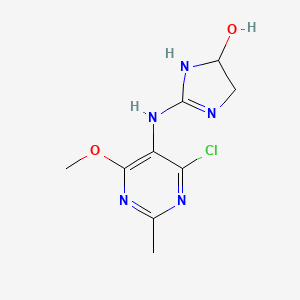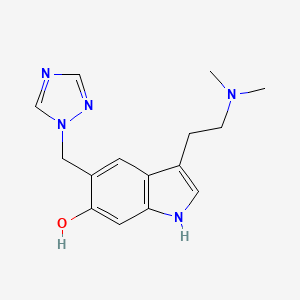
6-Hydroxyrizatriptan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyrizatriptan is a metabolite of rizatriptan, a medication primarily used to treat migraines. Rizatriptan belongs to the triptan class of drugs, which are selective serotonin receptor agonists. The chemical formula of this compound is C15H19N5O, and it is known for its role in the metabolic pathway of rizatriptan .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyrizatriptan typically involves the hydroxylation of rizatriptan. This process can be achieved through various chemical reactions, including the use of oxidizing agents. The specific conditions for the synthesis may vary, but common reagents include hydrogen peroxide and catalysts such as iron or copper salts .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the hydroxylation reaction is carefully controlled to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyrizatriptan undergoes several types of chemical reactions, including:
Oxidation: Conversion of rizatriptan to this compound.
Reduction: Potential reduction reactions to form other derivatives.
Substitution: Reactions where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iron or copper salts for hydroxylation reactions.
Major Products Formed: The primary product of the hydroxylation of rizatriptan is this compound. Other minor products may include various hydroxylated derivatives depending on the reaction conditions .
Scientific Research Applications
6-Hydroxyrizatriptan has several applications in scientific research:
Chemistry: Used as a reference compound in the study of triptan metabolism and the development of new migraine treatments.
Biology: Investigated for its interactions with serotonin receptors and its role in the central nervous system.
Medicine: Studied for its potential therapeutic effects and its pharmacokinetic properties in the treatment of migraines.
Industry: Utilized in the pharmaceutical industry for the development and testing of new drugs.
Mechanism of Action
6-Hydroxyrizatriptan exerts its effects by acting as an agonist at serotonin 5-HT1B and 5-HT1D receptors. These receptors are involved in the regulation of blood vessel constriction and the inhibition of pain pathways in the brain. By binding to these receptors, this compound helps alleviate migraine symptoms by reducing inflammation and constricting dilated blood vessels .
Comparison with Similar Compounds
Rizatriptan: The parent compound from which 6-Hydroxyrizatriptan is derived.
Sumatriptan: Another triptan used for migraine treatment, with a similar mechanism of action.
Zolmitriptan: A triptan with comparable pharmacological properties.
Uniqueness: this compound is unique due to its specific hydroxylation at the 6-position of the indole ring, which distinguishes it from other triptans. This modification can influence its pharmacokinetic properties and its interaction with serotonin receptors .
Properties
CAS No. |
260435-43-6 |
|---|---|
Molecular Formula |
C15H19N5O |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-6-ol |
InChI |
InChI=1S/C15H19N5O/c1-19(2)4-3-11-7-17-14-6-15(21)12(5-13(11)14)8-20-10-16-9-18-20/h5-7,9-10,17,21H,3-4,8H2,1-2H3 |
InChI Key |
YQPPJBHQJWSUTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C(=C2)O)CN3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



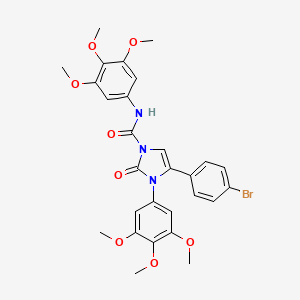
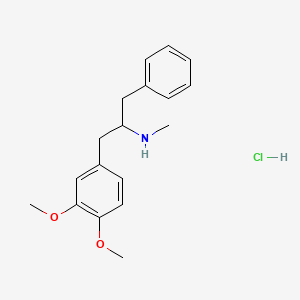


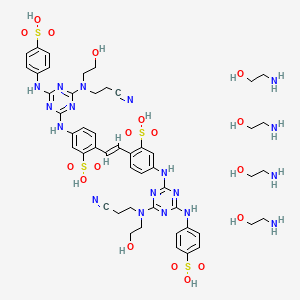
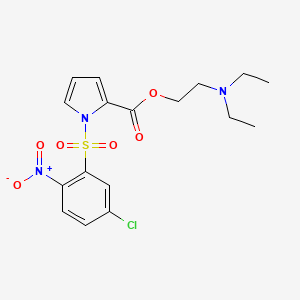
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide](/img/structure/B12764674.png)
